molecular formula C21H24N2O2 B10991916 N-(4-methoxybenzyl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide

N-(4-methoxybenzyl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide

Cat. No.: B10991916
M. Wt: 336.4 g/mol
InChI Key: HVJBMOHLKCGXGH-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-2-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]ACETAMIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]ACETAMIDE typically involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often include the use of solvents such as toluene and catalysts like triethylamine. The reaction mixture is usually heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[(4-METHOXYPHENYL)METHYL]-2-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the methoxy group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-2-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . For example, the compound may inhibit the activity of certain enzymes or receptors involved in cell signaling pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-[(4-METHOXYPHENYL)METHYL]-2-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]ACETAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-[(4-METHOXYPHENYL)METHYL]-2-[1-(PROPAN-2-YL)-1H-INDOL-3-YL]ACETAMIDE lies in its specific structural features, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(1-propan-2-ylindol-3-yl)acetamide

InChI

InChI=1S/C21H24N2O2/c1-15(2)23-14-17(19-6-4-5-7-20(19)23)12-21(24)22-13-16-8-10-18(25-3)11-9-16/h4-11,14-15H,12-13H2,1-3H3,(H,22,24)

InChI Key

HVJBMOHLKCGXGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

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